molecular formula C12H18N2O4S2 B2912250 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-51-8

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2912250
CAS No.: 1351649-51-8
M. Wt: 318.41
InChI Key: NWLSEKOAGUMGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a high-purity chemical compound intended for research and further manufacturing use, exclusively. This complex molecule features a 1-oxa-4-thia-8-azaspiro[4.5]decane core structure, which is a spirocyclic system containing oxygen, sulfur, and nitrogen heteroatoms, functionalized with a 3,5-dimethylisoxazole-4-sulfonyl group. The presence of this particular sulfonyl group is a notable structural feature shared with other biologically active research compounds documented in scientific literature . The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry research, known for its three-dimensionality and potential in drug discovery. The integration of multiple heterocycles (1-oxa-4-thia-8-azaspiro[4.5]decane) within a single framework makes this compound a valuable intermediate for exploring new chemical space. Researchers utilize such complex heterocyclic systems in various applications, including the development of enzyme inhibitors , investigation of structure-activity relationships, and as building blocks in the synthesis of more complex molecular architectures for pharmacological profiling. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper safety data sheets should be consulted before handling. Researchers can rely on the consistent quality of this specialty chemical for their advanced investigative needs.

Properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLSEKOAGUMGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is currently unknown. The compound is a new derivative synthesized from two biologically active compounds, isoxazole and cytisine. Isoxazole derivatives have been widely used in pharmacy as biologically active compounds.

Result of Action

The compound is a new derivative based on the cytisine alkaloid, and its hemorheological activity has been studied. Hemorheological activity refers to the flow properties of blood and its elements, which can be influenced by various factors including the presence of certain compounds.

Biological Activity

The compound 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H19N5O3SC_{14}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 337.4 g/mol. The structure includes an oxazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives containing oxazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives and their evaluation against common pathogens:

CompoundMIC (µg/ml) against Candida albicans
111.6
120.8
5-Fluorocytosine3.2

In this context, compound 12 demonstrated the highest activity among the synthesized derivatives against Candida albicans, indicating its potential as an antifungal agent .

Antibacterial Activity

The antibacterial efficacy of oxazole derivatives has also been documented. For instance:

CompoundInhibition Zone (mm) against Staphylococcus aureusInhibition Zone (mm) against Escherichia coli
152017
Amoxicillin3027

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Oxazole Derivatives in Antimicrobial Research : A series of studies synthesized various oxazole derivatives and evaluated their antimicrobial activity using standard reference drugs such as ampicillin and ciprofloxacin. The findings consistently indicated that certain oxazole derivatives exhibited potent antibacterial effects, particularly against S. aureus and E. coli .
  • Hemorheological Activity : Another study investigated the hemorheological properties of oxazole derivatives, noting that specific compounds showed effects comparable to established angioprotective agents like pentoxifylline . This suggests that the compound may have broader therapeutic implications beyond antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

Compound A : 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine

  • Core Structure: Cytisine (a quinolizidine alkaloid) fused with a sulfonyl-isoxazole group.
  • Key Features: Retains the cytisine backbone, known for nicotinic acetylcholine receptor (nAChR) modulation. The sulfonyl-isoxazole moiety enhances solubility and thrombo-modulatory activity compared to native cytisine .
  • Synthesis : Single-step reaction under mild conditions via sulfonamide coupling.
  • Biological Activity : Demonstrated thrombo-regulatory effects in vitro, likely due to sulfonamide-mediated COX inhibition .

Compound B : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione

  • Core Structure : 1,3-Diazaspiro[4.5]decane-2,4-dione with a phenylpiperazine side chain.
  • Key Features : The spirocyclic dione introduces hydrogen-bonding capacity, while the phenylpiperazine group targets dopamine/serotonin receptors.

Compound C : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Core Structure : Similar to Compound B but with a 3-chlorophenyl substitution.
  • Key Features : Chlorine substitution enhances lipophilicity and receptor affinity compared to Compound B.
  • Biological Activity : Improved selectivity for 5-HT2A receptors, suggesting utility in treating schizophrenia .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 384.47 g/mol 405.45 g/mol 477.59 g/mol 512.04 g/mol
LogP 2.1 (predicted) 1.8 3.5 4.0
Hydrogen Bond Acceptors 6 7 7 7
Synthetic Steps Multi-step Single-step Multi-step Multi-step
Bioactivity Focus Undisclosed Thrombo-regulation CNS modulation CNS modulation

Structural Determinants of Activity

  • Sulfonyl vs. Piperazine Groups : The sulfonyl-isoxazole in the target compound and Compound A favors enzyme inhibition (e.g., COX), while piperazine groups in Compounds B/C enable receptor binding (e.g., 5-HT2A) .
  • Substituent Effects : Chlorine in Compound C increases lipophilicity and receptor affinity, whereas methyl groups on the isoxazole ring in the target compound enhance metabolic stability .

Research Findings and Implications

  • Further studies are needed to validate its pharmacokinetic profile.
  • Compounds B/C : Their CNS activity underscores the versatility of spirocyclic scaffolds in neuropharmacology, though off-target effects remain a concern .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane?

  • Methodology : Use a combination of infrared spectroscopy (IR) to confirm functional groups (e.g., sulfonyl, oxazole) and ultraviolet-visible (UV-Vis) spectroscopy to assess conjugation effects. Elemental analysis (EA) should validate molecular composition, while nuclear magnetic resonance (<sup>1</sup>H/<sup>13</sup>C NMR ) resolves spirocyclic and substituent geometry. For stereochemical confirmation, consider X-ray crystallography if single crystals are obtainable .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology : Employ reflux conditions with absolute ethanol and catalytic glacial acetic acid (as in analogous spirocyclic syntheses) to enhance reaction efficiency. Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry using Design of Experiments (DoE) principles to identify critical variables (e.g., temperature, solvent ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.